Vorozole, (-)-
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Overview
Description
Vorozole, also known by its developmental code name R-76713 and former tentative brand name Rizivor, is a triazole-based competitive inhibitor of the aromatase enzyme. It is a non-steroidal aromatase inhibitor that was initially developed for the treatment of estrogen-dependent breast cancer. Vorozole is known for its high potency and selectivity in inhibiting the aromatase enzyme, which is crucial for estrogen biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vorozole involves the alkylation of norvorozole with methyl iodide. This process can be carried out using both labeled and unlabeled methyl iodide. High-performance liquid chromatography (HPLC) is used to separate the regioisomers formed during the reaction .
Industrial Production Methods
Industrial production methods for Vorozole are not extensively documented in the public domain. the synthesis generally involves standard organic synthesis techniques, including alkylation and purification processes such as HPLC to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Vorozole undergoes various chemical reactions, including:
Oxidation: Vorozole can undergo oxidative reactions, although specific details on the conditions and products are not extensively documented.
Substitution: The compound can participate in substitution reactions, particularly involving the triazole ring and the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Vorozole include methyl iodide for alkylation and various solvents and catalysts for purification and separation processes .
Major Products Formed
The major product formed from the synthesis of Vorozole is the N-methylated isomer, which is the active form of the compound. Other regioisomers may also be formed but are typically separated and removed during the purification process .
Scientific Research Applications
Mechanism of Action
Vorozole exerts its effects by competitively inhibiting the aromatase enzyme, which is responsible for converting androgens to estrogens. By inhibiting this enzyme, Vorozole reduces the levels of estrogen in the body, which is beneficial in treating estrogen-dependent breast cancer. The molecular target of Vorozole is the cytochrome P450 aromatase enzyme, and it acts by binding to the active site of the enzyme, preventing the conversion of androgens to estrogens .
Comparison with Similar Compounds
Similar Compounds
Anastrozole: Another third-generation aromatase inhibitor with a similar mechanism of action.
Letrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the aromatase enzyme.
Uniqueness
Vorozole is unique in its high potency and selectivity for the aromatase enzyme. It has been shown to be over a thousandfold more active than aminoglutethimide, another aromatase inhibitor. Additionally, Vorozole has excellent oral bioavailability and linear, dose-proportional pharmacokinetics, making it a valuable compound for clinical and research applications .
Biological Activity
Vorozole, a third-generation non-steroidal aromatase inhibitor, has garnered attention for its potent biological activity, particularly in the context of breast cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and clinical implications.
Vorozole is a triazole derivative that selectively inhibits the aromatase enzyme, which is crucial for estrogen biosynthesis. The compound exhibits reversible inhibition of cytochrome P450 aromatase, with the majority of its activity attributed to the dextro-isomer. In vitro studies have demonstrated an IC50 value of 1.38 nM against human placental aromatase and 0.44 nM against rat ovarian granulosa cells . This high potency suggests that vorozole is over 1000 times more effective than aminoglutethimide, another aromatase inhibitor.
Selectivity and Safety Profile
Vorozole is characterized by its selectivity; it does not significantly affect other cytochrome P450-dependent reactions at concentrations up to 500-fold higher than those required for aromatase inhibition . Furthermore, it does not exhibit agonistic or antagonistic effects on steroid receptors such as estrogen, progestin, androgen, or glucocorticoid receptors at concentrations up to 10 µM .
Clinical Efficacy
Vorozole has been evaluated in multiple clinical trials, particularly focusing on its efficacy in postmenopausal women with advanced breast cancer. In phase II trials, response rates ranged from 18% to 33%, indicating selective inhibition of estradiol . A comparative study against megestrol acetate showed comparable response rates (10.5% for vorozole vs. 7.6% for megestrol acetate), but with a trend towards a longer median duration of response for vorozole (18.2 months vs. 12.5 months) .
Table 1: Summary of Clinical Trial Findings on Vorozole
Study Type | Comparator | Vorozole Response Rate | Comparator Response Rate | Median Duration of Response (Months) |
---|---|---|---|---|
Phase II Trials | Megestrol Acetate | 10.5% | 7.6% | 18.2 vs. 12.5 |
Phase II Trials | Aminoglutethimide + Hydrocortisone | 23% | 18% | Not significantly different |
In Vivo Studies and Animal Models
In animal models, vorozole has demonstrated significant efficacy in reducing tumor growth. For instance, in the DMBA-induced mammary carcinoma model in rats, vorozole treatment resulted in almost complete tumor growth inhibition . Additionally, chronic administration in postmenopausal women led to substantial reductions in plasma estradiol levels while maintaining stable levels of adrenal glucocorticoids .
Effects on Sexual Behavior and Hormonal Regulation
Research has also explored the impact of vorozole on sexual behavior and hormonal regulation in various animal models. In musk shrews, vorozole treatment was found to block sexual behavior by lowering aromatase activity and plasma estradiol concentrations . This indicates that aromatase plays a vital role in sexual differentiation and behavior across species.
Imaging and Pharmacokinetics
Recent advancements have utilized vorozole as a radiotracer for non-invasive imaging of aromatase activity in humans using PET scans. Studies indicated that 11C-vorozole effectively assesses aromatase distribution in various tissues, with notable uptake in the liver and brain . This imaging capability enhances our understanding of aromatase's role in both physiological and pathological processes.
Properties
CAS No. |
132042-69-4 |
---|---|
Molecular Formula |
C16H13ClN6 |
Molecular Weight |
324.77 g/mol |
IUPAC Name |
6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole |
InChI |
InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m1/s1 |
InChI Key |
XLMPPFTZALNBFS-MRXNPFEDSA-N |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)[C@@H](C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 |
Origin of Product |
United States |
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